

Application of Fluoxastrobin-d4 in Pesticide Residue Analysis

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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B1146874

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These application notes provide a comprehensive overview and detailed protocols for the use of **Fluoxastrobin-d4** as an internal standard in the quantitative analysis of fluoxastrobin residues in various environmental and food matrices. The use of a stable isotope-labeled internal standard like **Fluoxastrobin-d4** is a robust method to compensate for matrix effects and variations in extraction efficiency and instrumental response, leading to more accurate and reliable quantification.

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its residues in food and the environment are a concern for consumer safety and environmental health, necessitating sensitive and accurate analytical methods for their monitoring. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard is the gold standard for quantitative analysis in complex matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, **Fluoxastrobin-d4**) to the sample at the beginning of the analytical procedure. The labeled internal standard (IS) has nearly identical physicochemical properties to the native analyte. Therefore, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal

standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following tables summarize the typical performance data for the analysis of fluoxastrobin using **Fluoxastrobin-d4** as an internal standard in various matrices. This data is compiled from different analytical studies and method validations.

Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ)

Matrix	MDL (µg/kg)	LOQ (µg/kg)	Analytical Technique	Reference
Water	0.005	0.05	LC-MS/MS	EPA Method HE-001-W17-01[2]
Fruits & Beverages	≤ 6	≤ 20	UPLC-PDA*	[3]

Note: The study on fruits and beverages used an external standard method, but the LOD and LOQ values provide a relevant benchmark for the expected sensitivity of fluoxastrobin analysis.

Table 2: Recovery and Precision Data

Matrix	Spiking Level (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Fruits & Beverages	10, 50, 100	82.60 - 101.11	5.4 - 15.3	[3]
Various Food Matrices	General Guideline	70 - 120	< 20	[4]

Experimental Protocols

Protocol for Fluoxastrobin Residue Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of fluoxastrobin in high-moisture food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.1. Materials and Reagents

- Fluoxastrobin analytical standard ($\geq 98\%$ purity)
- **Fluoxastrobin-d4** (HEC 5725-dioxazin-D4) internal standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate tribasic dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for highly pigmented matrices
- QuEChERS extraction salt packets and dSPE tubes
- 50 mL and 15 mL polypropylene centrifuge tubes

1.2. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and **Fluoxastrobin-d4** into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.
- Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.
- Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both fluoxastrobin and **Fluoxastrobin-d4** at 1 µg/mL in acetonitrile.
- Internal Standard Spiking Solution (e.g., 5 µg/mL): Prepare a working solution of **Fluoxastrobin-d4** in acetonitrile.[5] The optimal concentration should be determined during method validation.

1.3. Sample Preparation (QuEChERS Extraction)

- Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
- Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the **Fluoxastrobin-d4** internal standard spiking solution to the sample.[6]
- Hydration (for dry commodities): For samples with low water content, add an appropriate amount of water and allow to hydrate for 15-30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

1.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- **Supernatant Transfer:** Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. For pigmented samples, GCB may be included, but its use should be validated to ensure no loss of planar pesticides like fluoxastrobin.
- **Shaking and Centrifugation:** Cap the dSPE tube and shake for 1 minute. Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- **Final Extract:** Take an aliquot of the cleaned extract, filter through a 0.22 μm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase conditions to improve chromatography.

1.5. LC-MS/MS Analysis

- **LC System:** A high-performance or ultra-high-performance liquid chromatography system.
- **Column:** A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
- **Mobile Phase:** A gradient of water and methanol or acetonitrile, both containing a modifier such as 0.1% formic acid and/or 5 mM ammonium formate.
- **Flow Rate:** 0.2 - 0.4 mL/min.
- **Injection Volume:** 1 - 10 μL .
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- **MRM Transitions:** Monitor at least two multiple reaction monitoring (MRM) transitions for both fluoxastrobin and **Fluoxastrobin-d4** (one for quantification and one for confirmation).

Table 3: Exemplary LC-MS/MS Parameters for Fluoxastrobin and **Fluoxastrobin-d4**

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Fluoxastrobin	459.1	188.1	427.2	Optimized by user
Fluoxastrobin-d4	463.1	188.1	431.1	Optimized by user

Note: Collision energies should be optimized for the specific instrument used.

1.6. Quantification

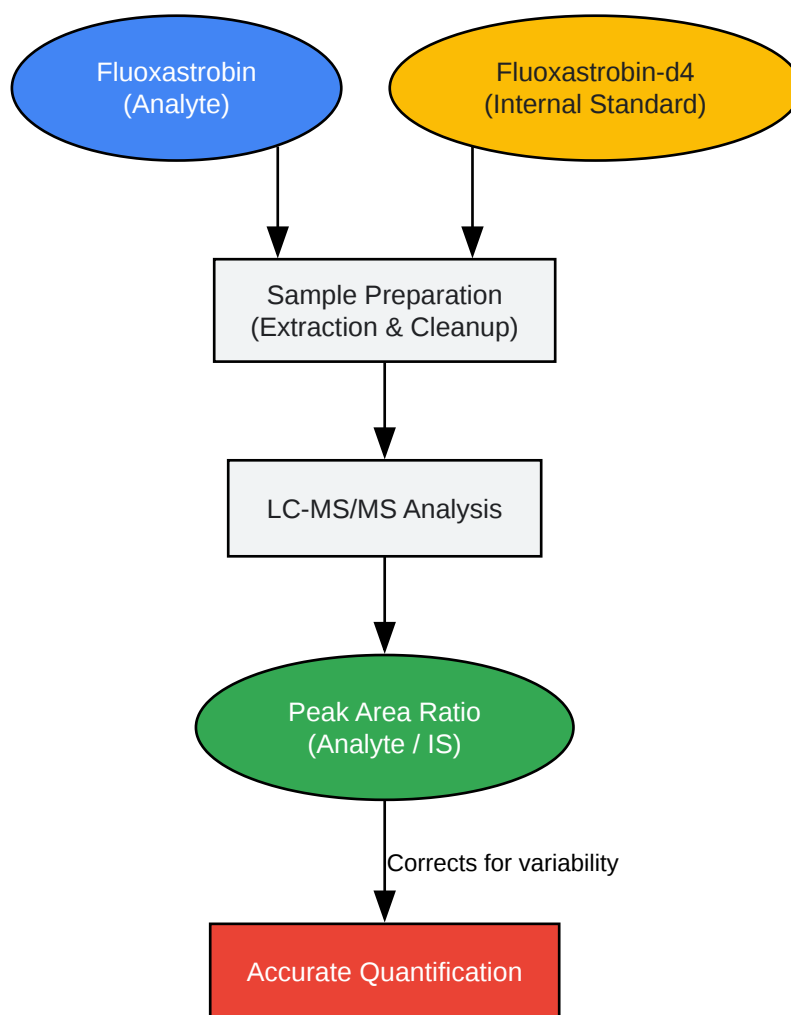
Create a calibration curve by plotting the ratio of the peak area of fluoxastrobin to the peak area of **Fluoxastrobin-d4** against the concentration of fluoxastrobin in the calibration standards. The concentration of fluoxastrobin in the samples is then calculated from this calibration curve.

Diagrams



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Caption: QuEChERS workflow for pesticide residue analysis.



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Caption: Role of internal standard in accurate quantification.

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